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Compound of Interest

Compound Name: (2,2-Dichlorocyclopropyl)methanol

Cat. No.: B1297586

This guide provides a detailed spectroscopic comparison of (2,2-
Dichlorocyclopropyl)methanol and two of its common derivatives: (2,2-
Dichlorocyclopropyl)methyl acetate and (2,2-Dichlorocyclopropyl)methyl tosylate. The structural
elucidation of these compounds is crucial for their application in chemical synthesis, particularly
in the development of pharmaceuticals and agrochemicals. The following sections present a
comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The spectroscopic data for (2,2-Dichlorocyclopropyl)methanol is presented based on
predicted values due to the limited availability of experimental spectra in public databases. The
data for its derivatives is a combination of available experimental data and predicted values.

Table 1: *H NMR Spectroscopic Data (Predicted)
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. . Coupling
Proton Chemical Shift L
Compound . Multiplicity Constant (J,
Assignment (0, ppm)
Hz)
(2,2-
Dichlorocyclopro H-1 ~1.80-1.90 m -
pyl)methanol
H-3 ~1.40-1.50 m -
-CH:- ~3.60-3.70 d ~6.5
-OH Variable S -
(2,2-
Dichlorocyclopro
H-1 ~1.90-2.00 m -
pyl)methyl
acetate
H-3 ~1.50-1.60 m -
-CH:- ~4.10-4.20 d ~6.5
-CHs ~2.05 S -
(2,2-
Dichlorocyclopro
H-1 ~2.00-2.10 m -
pyl)methyl
tosylate
H-3 ~1.60-1.70 m -
-CH:- ~4.20-4.30 d ~6.5
Aromatic-H ~7.35,7.75 dd ~8.0, 8.0
-CHs ~2.45 S -

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Compound Carbon Assignment Chemical Shift (6, ppm)
(2,2-
_ C-1 ~30-35
Dichlorocyclopropyl)methanol
C-2 ~60-65
C-3 ~25-30
-CH:- ~65-70
(2,2-
Dichlorocyclopropyl)methyl C-1 ~28-33
acetate
C-2 ~58-63
C-3 ~23-28
-CHa- ~68-73
C=0 ~170-175
-CHs ~20-25
(2,2-
Dichlorocyclopropyl)methyl C-1 ~27-32
tosylate
C-2 ~57-62
C-3 ~22-27
-CH:- ~75-80
Aromatic-C ~128, 130, 133, 145
-CHs ~21-26

Table 3: IR and Mass Spectrometry Data
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Characteristic MS

Compound Key IR Absorptions (cm~?)
Fragments (m/z)
(2,2- ~3350 (br, O-H), ~3000 (C-H), 140/142/144 [M]*, 105/107 [M-
Dichlorocyclopropyl)methanol ~1050 (C-0) Cll*, 111 [M-CH20H]*
(2,2- 182/184/186 [M]*, 147/149 [M-
_ ~3000 (C-H), ~1740 (C=0),
Dichlorocyclopropyl)methyl Cl]+, 123 [M-OAc]*, 43
~1240 (C-0)
acetate [CHsCOJ]*
(2,2- ~3000 (C-H), ~1600 (C=C,
_ _ 294/296/298 [M]*, 155 [TsO]*,
Dichlorocyclopropyl)methyl aromatic), ~1360 & ~1175
91 [C7H7]*
tosylate (5=0)

Experimental Protocols

1. Synthesis of (2,2-Dichlorocyclopropyl)methanol
This procedure is a general method for the dichlorocyclopropanation of an allylic alcohol.

o Materials: Allyl alcohol, chloroform, 50% aqueous sodium hydroxide,
benzyltriethylammonium chloride (TEBAC), diethyl ether, saturated aqueous sodium
chloride, anhydrous magnesium sulfate.

e Procedure:

o To a stirred solution of allyl alcohol (1 equivalent) and benzyltriethylammonium chloride
(0.02 equivalents) in chloroform (5 equivalents), add 50% aqueous sodium hydroxide (5
equivalents) dropwise at a rate that maintains the reaction temperature below 40°C.

o After the addition is complete, continue stirring at room temperature for 12-16 hours.

o Monitor the reaction by TLC or GC. Upon completion, dilute the reaction mixture with
water and extract with diethyl ether (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.
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o Remove the solvent under reduced pressure. The crude product can be purified by
vacuum distillation or column chromatography on silica gel.

2. Synthesis of (2,2-Dichlorocyclopropyl)methyl Acetate

o Materials: (2,2-Dichlorocyclopropyl)methanol, acetic anhydride, pyridine, diethyl ether, 1M
HCI, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

e Procedure:

o Dissolve (2,2-Dichlorocyclopropyl)methanol (1 equivalent) in pyridine (2 equivalents)
and cool the mixture to 0°C.

o Add acetic anhydride (1.2 equivalents) dropwise with stirring.
o Allow the reaction to warm to room temperature and stir for 4-6 hours.
o Quench the reaction with water and extract with diethyl ether.

o Wash the organic layer successively with 1M HCI, saturated aqueous sodium bicarbonate,
and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the acetate derivative.

3. Synthesis of (2,2-Dichlorocyclopropyl)methyl Tosylate

o Materials: (2,2-Dichlorocyclopropyl)methanol, p-toluenesulfonyl chloride, pyridine,
dichloromethane.

e Procedure:

o Dissolve (2,2-Dichlorocyclopropyl)methanol (1 equivalent) in pyridine (3 equivalents) at
0°C.

o Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature
at 0°C.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1297586?utm_src=pdf-body
https://www.benchchem.com/product/b1297586?utm_src=pdf-body
https://www.benchchem.com/product/b1297586?utm_src=pdf-body
https://www.benchchem.com/product/b1297586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Stir the reaction at 0°C for 4 hours, then allow it to stand at 4°C overnight.
o Pour the reaction mixture into ice-water and extract with dichloromethane.

o Wash the organic layer with cold 1M HCI, saturated aqueous sodium bicarbonate, and
brine.

o Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced
pressure. The product can be purified by recrystallization.

4. Spectroscopic Analysis Protocol
e NMR Spectroscopy:

o Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Acquire *H and *3C NMR spectra on a 400 MHz or higher field spectrometer.

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

* IR Spectroscopy:

o Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR)
spectrometer with an Attenuated Total Reflectance (ATR) accessory.

o Record the spectrum over a range of 4000-400 cm™1,
e Mass Spectrometry:

o Analyze the sample using a mass spectrometer, typically with Electron lonization (EI) or
Electrospray lonization (ESI).

o For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be
employed for separation and analysis.

Visualization of Spectroscopic Analysis Workflow
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Caption: Workflow of Spectroscopic Analysis.

Note: The image source in the DOT script is a placeholder and would need to be replaced with
an actual image of the chemical structure for rendering.

 To cite this document: BenchChem. [A Spectroscopic Comparison of (2,2-
Dichlorocyclopropyl)methanol and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297586#spectroscopic-comparison-of-
2-2-dichlorocyclopropyl-methanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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